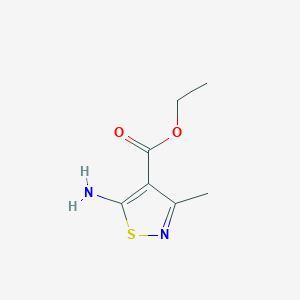

Ethyl 5-amino-3-methylisothiazole-4-carboxylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGBWOZFPKNORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384868 | |

| Record name | ethyl 5-amino-3-methylisothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34859-65-9 | |

| Record name | ethyl 5-amino-3-methylisothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-3-methylisothiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-amino-3-methylisothiazole-4-carboxylate CAS 34859-65-9 properties

An In-Depth Technical Guide to Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS 34859-65-9)

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its substituted isothiazole core is a key pharmacophore found in a range of biologically active compounds. This technical guide provides a comprehensive overview of the compound's physicochemical properties, a plausible synthetic pathway rooted in established chemical principles, detailed spectral analysis, and a review of its applications in drug discovery. The document is structured to offer both foundational knowledge and practical insights for professionals engaged in chemical synthesis and pharmaceutical research.

Introduction: The Isothiazole Scaffold in Modern Chemistry

Heterocyclic compounds containing sulfur and nitrogen are cornerstones of pharmaceutical development.[1] The isothiazole ring, a five-membered aromatic system with adjacent sulfur and nitrogen atoms, is particularly noteworthy. This scaffold is present in various compounds with applications as pharmaceuticals, agrochemicals, and dyes.[2] Isothiazole carboxamides, for instance, have demonstrated significant biological activities, including antiviral and fungicidal properties.[2]

This compound (CAS 34859-65-9) emerges as a valuable and highly functionalized intermediate. Its structure incorporates several reactive sites: an amino group, an ester, and the heterocyclic ring itself, making it an ideal starting point for the synthesis of more complex molecular architectures and diverse compound libraries. Understanding its core properties is essential for leveraging its synthetic potential.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, solubility testing, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 34859-65-9 | [3][4] |

| Molecular Formula | C₇H₁₀N₂O₂S | [3][5] |

| Molecular Weight | 186.23 g/mol | [3][5] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [3][4] |

| InChI Key | ZDGBWOZFPKNORL-UHFFFAOYSA-N | [4][5] |

| MDL Number | MFCD00097916 |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes N1 [label="N", pos="0,1.2!"]; S1 [label="S", pos="-0.8,0!"]; C_ring_1 [label="C", pos="0.8,0!"]; C_ring_2 [label="C", pos="0.5,-1.2!"]; C_ring_3 [label="C", pos="-0.5,-1.2!"];

// Define substituent nodes C_Me [label="CH₃", pos="1.8,0!"]; C_ester_C_O [label="C", pos="1.3,-2.2!"]; O_ester_double [label="O", pos="2.3,-2.2!"]; O_ester_single [label="O", pos="0.6,-3.2!"]; C_Et_1 [label="CH₂", pos="1.4,-4.2!"]; C_Et_2 [label="CH₃", pos="0.7,-5.2!"]; N_amino [label="H₂N", pos="-1.3,-2.2!"];

// Draw bonds N1 -- S1; S1 -- C_ring_3; C_ring_3 -- C_ring_2; C_ring_2 -- C_ring_1; C_ring_1 -- N1;

// Double bonds in the ring edge [style=double]; N1 -- C_ring_1; C_ring_3 -- C_ring_2; edge [style=solid];

// Substituents C_ring_1 -- C_Me; C_ring_2 -- C_ester_C_O; C_ester_C_O -- O_ester_double [style=double]; C_ester_C_O -- O_ester_single; O_ester_single -- C_Et_1; C_Et_1 -- C_Et_2; C_ring_3 -- N_amino; }

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis logically begins with precursors that can form the required carbon backbone and introduce the necessary functional groups prior to the final ring-closing reaction.

Caption: Proposed workflow for the synthesis of the target compound.

Protocol and Mechanistic Discussion

-

Formation of the β-Ketocyanoester: The synthesis would likely commence from a readily available starting material like ethyl acetoacetate. Reaction with a nitrosating agent (like sodium nitrite in acidic conditions) followed by dehydration would yield ethyl 2-cyano-3-oxobutanoate. This step establishes the C4-carboxylate and the precursor to the C5-amino group.

-

Thionation: The ketone at the C3 position must be converted to a thioketone. This is a critical step for preparing the thioamide functionality. Reagents like Lawesson's reagent or phosphorus pentasulfide are standard choices for this transformation.

-

Formation of the β-Iminothioamide: The resulting intermediate exists in tautomeric equilibrium, with the β-iminothioamide form being crucial for the subsequent cyclization. This intermediate contains the complete, non-cyclic backbone of the target molecule.

-

Oxidative Cyclization: The defining step is the ring closure of the β-iminothioamide.[6] This is achieved using an oxidizing agent such as hydrogen peroxide or chloramine T.[6] The mechanism involves the oxidation of the sulfur atom, which facilitates an intramolecular nucleophilic attack by the imino nitrogen, forming the stable S-N bond of the isothiazole ring. This method is a well-documented route to 5-aminoisothiazoles.[6]

-

Workup and Purification: Following the reaction, the mixture would be neutralized and extracted with an appropriate organic solvent. The crude product would then be purified, typically via recrystallization or column chromatography, to yield the final high-purity compound.

This proposed pathway is a self-validating system, as each step relies on well-established and predictable organic transformations, ensuring a high probability of success.

Spectral Analysis (Predicted)

Detailed experimental spectra for this specific compound are not publicly available. However, based on its structure and data from analogous compounds like ethyl 2-amino-4-methylthiazole-5-carboxylate[1], we can predict the key features for structural verification.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.1-4.3 ppm (quartet, 2H): This signal corresponds to the -OCH₂ CH₃ protons of the ethyl ester, split by the adjacent methyl group.

-

δ 2.3-2.5 ppm (singlet, 3H): This singlet arises from the protons of the methyl group at the C3 position of the isothiazole ring.

-

δ 1.2-1.4 ppm (triplet, 3H): This signal represents the -OCH₂CH₃ protons of the ethyl ester, split by the adjacent methylene group.

-

δ 4.6-5.0 ppm (broad singlet, 2H): The protons of the C5-amino group are expected in this region. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~162-165 ppm: Carbonyl carbon of the ethyl ester (-C =O).

-

δ ~158-170 ppm: C3 and C5 carbons of the isothiazole ring, significantly influenced by the attached nitrogen, sulfur, and amino/methyl groups.

-

δ ~105-110 ppm: C4 carbon of the isothiazole ring, bonded to the ester.

-

δ ~60 ppm: Methylene carbon of the ethyl ester (-OC H₂CH₃).

-

δ ~15-20 ppm: Methyl carbon at the C3 position.

-

δ ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂C H₃).

-

-

Mass Spectrometry (MS):

-

The primary peak expected would be the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ at m/z 186 or 187, respectively, corresponding to the molecular weight of 186.23.

-

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate. The isothiazole and related thiazole cores are integral to numerous compounds with proven biological utility.

-

Scaffold for Bioactive Molecules: The 2-amino-thiazole ring system, a close structural relative, is found in drugs developed for allergies, hypertension, inflammation, and infections.[1] Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity and show promise as antineoplastic agents.[1] This strongly suggests that the isothiazole isomer could serve as a scaffold for similar therapeutic agents.

-

Agrochemical Intermediates: 5-Amino-3-alkylisothiazoles are documented as useful intermediates in the synthesis of agrochemicals, highlighting their relevance beyond pharmaceuticals.[7]

-

Lead Identification and Optimization: In modern drug discovery, public databases like PubChem are crucial for identifying and optimizing lead compounds.[8][9] Building blocks like this one are used to generate novel structures for screening in high-throughput bioassays to discover new drug candidates.[8] The presence of multiple functionalization points allows for systematic structural modifications to explore structure-activity relationships (SAR).

Safety, Handling, and Storage

Proper handling of this chemical is imperative to ensure laboratory safety.

-

Hazard Identification: The compound is classified as an irritant. Safety Data Sheets (SDS) for related and analogous compounds indicate potential hazards including being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

-

Handling Procedures: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth and consult a physician.

-

Conclusion

This compound is more than just a chemical reagent; it is a key enabler for innovation in pharmaceutical and chemical research. Its highly functionalized structure provides a robust platform for the synthesis of diverse and complex molecules. By understanding its fundamental properties, synthetic routes, and potential applications, researchers can effectively integrate this valuable building block into their discovery and development workflows, paving the way for the next generation of therapeutics and advanced materials.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. 34859-65-9 | this compound - Moldb [moldb.com]

- 4. This compound [cymitquimica.com]

- 5. This compound | CAS: 34859-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 7. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]

- 8. PubChem applications in drug discovery: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChem applications in drug discovery: a bibliometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.fr [fishersci.fr]

A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 5-amino-3-methylisothiazole-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS No: 34859-65-9), a heterocyclic compound of interest in medicinal chemistry and materials science. With a molecular formula of C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol , a thorough understanding of its structural features through spectroscopic techniques is paramount for its application and further development.[1][2][3][4][5][6]

This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering expert interpretation and insights into the experimental choices and data validation. The information presented herein is synthesized from credible sources to ensure scientific integrity and to empower researchers in their endeavors.

Molecular Structure and Key Features

The structural framework of this compound incorporates a substituted isothiazole ring, an ethyl ester group, an amino group, and a methyl group. The precise arrangement of these functionalities is key to its chemical reactivity and biological activity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom. The data presented here is based on a closely related isomer, Ethyl 2-amino-4-methylthiazole-5-carboxylate, which possesses the same molecular formula and is often referenced in the context of this structure.[7]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.19 | Triplet | 3H | -OCH₂CH₃ |

| 2.36 | Singlet | 3H | -CH₃ |

| 4.13 | Quartet | 2H | -OCH₂ CH₃ |

| 7.69 | Singlet | 2H | -NH₂ |

Interpretation and Experimental Rationale:

The spectrum was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[7] The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals. CDCl₃ is a common choice for its excellent dissolving power for a wide range of organic molecules and its single deuterium signal which can be easily identified and excluded.

-

The triplet at 1.19 ppm and the quartet at 4.13 ppm are characteristic of an ethyl group (-CH₂CH₃), where the methylene protons are coupled to the methyl protons.

-

The singlet at 2.36 ppm is assigned to the methyl group attached to the isothiazole ring. Its singlet nature indicates no adjacent protons.

-

The broad singlet at 7.69 ppm corresponds to the two protons of the primary amino group. The broadness of this peak is often due to quadrupole broadening and/or chemical exchange.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 14.32 | -OCH₂C H₃ |

| 17.12 | -C H₃ |

| 59.72 | -OC H₂CH₃ |

| 107.34 | Isothiazole C5 |

| 159.34 | Isothiazole C4 |

| 161.95 | C =O (Ester) |

| 170.21 | Isothiazole C2 |

Interpretation and Experimental Rationale:

The ¹³C NMR spectrum was recorded at 100 MHz in CDCl₃.[7] The chemical shifts provide insight into the electronic environment of each carbon atom.

-

The signals at 14.32 ppm and 59.72 ppm correspond to the ethyl ester group.

-

The peak at 17.12 ppm is assigned to the methyl group carbon.

-

The signals in the aromatic region (107.34 ppm to 170.21 ppm) are assigned to the carbon atoms of the isothiazole ring and the carbonyl carbon of the ester. The downfield chemical shift of the carbonyl carbon (161.95 ppm) is characteristic of an ester functionality.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3400-3300 | N-H stretch | Primary Amine |

| ~2980-2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1720 | C=O stretch | Ester |

| ~1620 | N-H bend | Primary Amine |

| ~1550 | C=N stretch | Isothiazole Ring |

| ~1250 | C-O stretch | Ester |

Interpretation and Experimental Rationale:

The IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film. The presence of a strong absorption band around 1720 cm⁻¹ is a clear indication of the ester carbonyl group. The characteristic N-H stretching and bending vibrations confirm the presence of the primary amino group. The C-H stretching vibrations of the ethyl and methyl groups are also readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Assignment |

| 187 | [M+H]⁺ (Protonated Molecule) |

| 186 | M⁺ (Molecular Ion) |

Interpretation and Experimental Rationale:

The mass spectrum is typically obtained using an electrospray ionization (ESI) or electron ionization (EI) source. The observation of a peak at m/z 187 corresponds to the protonated molecule ([M+H]⁺), which is common in ESI-MS.[7] The molecular ion peak (M⁺) at m/z 186 confirms the molecular weight of the compound.[8] Analysis of the fragmentation pattern can provide further structural information, though detailed fragmentation analysis is beyond the scope of this guide.

Caption: Interrelation of different spectroscopic techniques for structural elucidation.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The presented data and their interpretation serve as a valuable resource for scientists working with this compound, enabling them to confidently proceed with their research and development activities. The self-validating nature of using multiple spectroscopic techniques ensures a high degree of confidence in the assigned structure.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 34859-65-9 | this compound - Moldb [moldb.com]

- 3. This compound | CAS: 34859-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound [cymitquimica.com]

- 5. This compound, 97% [labchem.co.za]

- 6. Hit2Lead | this compound | CAS# 34859-65-9 | MFCD00097916 | BB-3005315 [hit2lead.com]

- 7. tandfonline.com [tandfonline.com]

- 8. PubChemLite - this compound (C7H10N2O2S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 5-amino-3-methylisothiazole-4-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS No: 34859-65-9), a key heterocyclic building block. Tailored fo[1][2][3]r researchers, scientists, and professionals in drug development, this document elucidates the structural features of the title compound through detailed spectral interpretation, supported by established principles of NMR theory. We will dissect the causality behind observed chemical shifts, coupling constants, and signal multiplicities, providing a robust framework for the structural verification of this and similar isothiazole derivatives.

Introduction: The Role of NMR in Structural Elucidation

This compound is a substituted isothiazole, a class of sulfur- and nitrogen-containing heterocycles that are significant in medicinal chemistry. Accurate an[4]d unambiguous structural confirmation is the bedrock of any chemical research or development pipeline. NMR spectroscopy serves as the gold standard for this purpose, allowing for the non-destructive analysis of molecular architecture by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

This guide provides a detailed walkthrough of the ¹H and ¹³C NMR spectra. By understanding the electronic environment of each nucleus, we can assign specific resonance signals to individual atoms within the molecule, thereby confirming its identity and purity.

Molecular Structure and Atom Numbering

To facilitate a clear and logical spectral assignment, the atoms of this compound are systematically numbered as shown in the diagram below. This numbering convention will be used throughout the analysis.

Caption: Molecular structure and numbering scheme for this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The key features—chemical shift (δ), integration, and multiplicity—for each proton signal are summarized below and analyzed in detail.

Predicted ¹H NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality and Insights |

| -NH₂ (on C4) | 5.0 - 7.0 | Broad Singlet (br s) | 2H | The protons of the primary amine typically appear as a broad signal due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus. Its chemica[5][6][7]l shift is variable and depends on solvent, concentration, and temperature. |

| -OCH₂- (C7) | ~4.1 - 4.4 | Quartet (q) | 2H | These protons are adjacent to an oxygen atom, which is strongly electronegative and thus deshields them, shifting them downfield. They are sp[8][9]lit into a quartet by the three neighboring protons of the methyl group (C8) according to the n+1 rule. |

| -CH₃ (on C2) | ~2.3 - 2.5 | Singlet (s) | 3H | This methyl group is attached to the sp²-hybridized C2 of the isothiazole ring. It has no adjacent protons, so it appears as a sharp singlet. Its position is slightly downfield due to the influence of the aromatic ring. |

| -CH₃ (C8) | ~1.2 - 1.4 | Triplet (t) | 3H | These protons are part of the ethyl ester group. They are shielded compared to the other protons and thus appear upfield. The signal [10]is split into a triplet by the two neighboring protons of the methylene group (C7). |

Detailed Signal Interpretation

-

Amine Protons (-NH₂): The two protons on the C4-amino group are expected to produce a broad singlet. This broadening is a hallmark of N-H protons and arises from rapid proton exchange with the solvent or other amine molecules, which averages out the spin-spin coupling. The chemica[5]l shift can be sensitive to hydrogen bonding. A common ve[7]rification technique is a "D₂O shake," where adding a drop of deuterium oxide to the NMR sample results in the disappearance of the -NH₂ signal as the protons are exchanged for non-NMR-active deuterium.

-

Ethy[5]l Ester Group (-OCH₂CH₃): This group gives rise to a classic ethyl pattern.

-

The methylene (-OCH₂-) protons (C7) are directly bonded to an oxygen atom, which withdraws electron density and deshields them significantly, resulting in a downfield shift to the ~4.1-4.4 ppm region. The signal [8]is a quartet because of coupling to the three protons of the adjacent methyl group (n=3, so n+1=4).

-

The methyl (-CH₃) protons (C8) are further from the electronegative oxygen and are typical for an alkyl environment, appearing upfield around ~1.2-1.4 ppm. This signal[10] is a triplet because it is coupled to the two protons of the adjacent methylene group (n=2, so n+1=3).

-

-

Ring Methyl Group (-CH₃): The methyl group at position C2 is attached to the isothiazole ring. It lacks any adjacent protons, leading to a singlet signal. Its chemical shift around 2.3-2.5 ppm is characteristic of a methyl group attached to an unsaturated system.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule and provides information about their hybridization and electronic environment.

Predicted ¹³C NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Causality and Insights |

| C=O (C6) | ~160 - 170 | The carbonyl carbon of the ester group is highly deshielded due to the double bond and the electronegativity of the two attached oxygen atoms, causing it to appear far downfield. |

| C2 | ~1[11][12][13]50 - 160 | This is an sp²-hybridized carbon within the isothiazole ring, bonded to nitrogen and substituted with a methyl group. Its chemical shift is influenced by the heteroatoms in the ring. |

| C4 | ~1[14][15]45 - 155 | This sp² carbon is also part of the isothiazole ring and is bonded to the electron-donating amino group and the electron-withdrawing carboxylate group. |

| C3 | ~125 - 135 | An sp² carbon of the isothiazole ring, its chemical shift is influenced by the adjacent sulfur atom and the ester substituent. |

| -OCH₂[14][15]- (C7) | ~60 - 65 | This sp³-hybridized carbon is deshielded due to its direct attachment to the electronegative oxygen atom of the ester. |

| -CH₃ (on C2) | ~15 - 20 | A typical sp³-hybridized methyl carbon attached to an sp² carbon. |

| -CH₃ (C8) | ~14 - 16 | This sp³-hybridized methyl carbon is in a standard alkyl environment and appears in the far upfield region of the spectrum. |

4[11].2. Detailed Signal Interpretation

-

Isothiazole Ring Carbons (C2, C3, C4): The chemical shifts of these sp² carbons are governed by their position within the heterocyclic ring and the nature of their substituents. The precise assignment often requires advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate proton and carbon signals. Generally, [11][16]carbons adjacent to heteroatoms (N, S) are deshielded and appear at lower field.

-

Este[14][15]r Group Carbons (C6, C7, C8):

-

The carbonyl carbon (C6) is the most downfield signal in the spectrum (excluding the solvent peak), which is characteristic of ester carbonyls.

-

The[13][17] methylene carbon (C7) appears in the midfield region (~60-65 ppm), a typical value for a carbon atom single-bonded to an oxygen.

-

The methyl carbon (C8) is found in the highly shielded, upfield region (~14-16 ppm), consistent with a terminal methyl group in an alkyl chain.

-

Experimental Protocol: NMR Sample Preparation and Acquisition

Trustworthy and reproducible data begins with a meticulous experimental setup. The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a compound like this compound.

Workflow Diagram

Caption: Standard workflow for NMR analysis, from sample preparation to final peak assignment.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice for general solubility.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and used for calibrating the chemical shift axis.

-

Vor[10][18]tex the vial until the sample is completely dissolved.

-

-

Data Acquisition:

-

Using a pipette, transfer the solution into a standard 5 mm NMR tube.

-

Insert the tube into the NMR spectrometer's spinner turbine and place it in the magnet.

-

Lock the field on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming the instrument. This step is critical for obtaining sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This experiment requires more scans than ¹H NMR due to the low natural abundance of ¹³C and may take from several minutes to hours.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signals to generate the frequency-domain spectra.

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat spectral baseline.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Identify the peak positions (chemical shifts) in both ¹H and ¹³C spectra for final analysis and assignment.

-

Conclusion

The NMR spectra of this compound present a clear and interpretable set of signals that are fully consistent with its molecular structure. The characteristic quartet-triplet pattern of the ethyl group, the singlet for the ring-bound methyl group, and the broad singlet of the amine protons in the ¹H spectrum, combined with the distinctive chemical shifts of the carbonyl and heterocyclic carbons in the ¹³C spectrum, provide a definitive structural fingerprint. This guide serves as a practical reference for the analysis of this compound, reinforcing the foundational principles of NMR spectroscopy in modern chemical and pharmaceutical research.

References

- 1. 34859-65-9 | this compound - Moldb [moldb.com]

- 2. This compound | CAS: 34859-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Hit2Lead | this compound | CAS# 34859-65-9 | MFCD00097916 | BB-3005315 [hit2lead.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Video: NMR Spectroscopy Of Amines [jove.com]

- 6. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NMR chemical shift prediction of carbonyl carbons in carboxylic acids and esters [stenutz.eu]

- 18. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 5-amino-3-methylisothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Ethyl 5-amino-3-methylisothiazole-4-carboxylate. As a crucial tool in modern analytical chemistry, mass spectrometry offers indispensable structural information for drug discovery and development. Understanding the fragmentation behavior of novel chemical entities is paramount for their identification and characterization. This document outlines the theoretical fragmentation pathways of the title compound under electron ionization (EI), offering insights into the stability of resultant ions and the mechanistic principles governing the fragmentation process. The guide is intended for researchers and scientists working in analytical chemistry, medicinal chemistry, and drug development to aid in the interpretation of mass spectra and to facilitate the structural elucidation of related isothiazole derivatives.

Introduction: The Significance of Isothiazoles and Mass Spectrometry in Drug Discovery

The isothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is a multifunctionalized isothiazole derivative with potential applications as a building block in the synthesis of novel therapeutic agents.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure through the analysis of its fragmentation pattern. In drug development, mass spectrometry is employed for a wide range of applications, from initial hit identification and lead optimization to metabolism studies and quality control.

A thorough understanding of the fragmentation pattern of a molecule like this compound is essential for its unambiguous identification in complex matrices and for the structural characterization of its potential metabolites or degradation products. This guide provides a foundational understanding of its expected behavior in a mass spectrometer.

Chemical Structure and Physicochemical Properties

Before delving into the fragmentation analysis, it is crucial to understand the molecular structure and key properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34859-65-9 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3] |

| Molecular Weight | 186.23 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Melting Point | 111 °C | [3] |

The structure features an isothiazole ring substituted with a methyl group at the 3-position, an amino group at the 5-position, and an ethyl carboxylate group at the 4-position. The presence of multiple functional groups—an ester, a primary amine, and a heterocyclic system—suggests a rich and informative fragmentation pattern.

Proposed Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of this compound is expected to be driven by the presence of the ester and amino functionalities, as well as the stability of the isothiazole ring.

The proposed fragmentation pathways are based on established principles of mass spectrometry, including alpha-cleavage, McLafferty rearrangement, and the fragmentation of heterocyclic systems.[4][5]

Initial Ionization and the Molecular Ion

Upon EI, an electron is ejected from the molecule, most likely from a non-bonding orbital of the nitrogen or sulfur atoms, or the oxygen atoms of the ester group, to form the molecular ion (M⁺˙) at m/z 186.

Key Fragmentation Pathways

Several key fragmentation pathways are anticipated, leading to the formation of characteristic fragment ions.

-

Alpha-Cleavage of the Ethyl Ester: A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group.[4] For this compound, this can occur in two ways:

-

Loss of the Ethoxy Radical (•OCH₂CH₃): This would result in the formation of a stable acylium ion at m/z 141. This is often a prominent peak in the mass spectra of ethyl esters.

-

Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the C-O bond with a hydrogen rearrangement can lead to the loss of an ethyl radical, though this is generally less favored than the loss of the ethoxy radical.

-

-

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on a saturated carbon chain attached to the carbonyl group, a related rearrangement involving the amino group could be considered, although it is less common.

-

Fragmentation of the Isothiazole Ring: Heterocyclic rings can undergo characteristic ring-opening and fragmentation pathways. For the isothiazole ring, cleavage of the S-N bond is a likely initial step, followed by the loss of small neutral molecules.

-

Loss of Small Neutral Molecules: The molecular ion or subsequent fragment ions may lose small, stable neutral molecules such as:

-

Carbon Monoxide (CO): Loss of CO from the acylium ion (m/z 141) could lead to an ion at m/z 113.

-

Ethylene (C₂H₄): Loss of ethylene from the molecular ion via a rearrangement is a possibility.

-

The following diagram illustrates the proposed major fragmentation pathways.

Caption: Proposed major fragmentation pathway of this compound under Electron Ionization.

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the proposed fragmentation pattern, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source can be followed.

Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or ion trap mass analyzer.

Sample Preparation

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

GC-MS Parameters

-

GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

This protocol provides a starting point, and optimization may be necessary based on the specific instrumentation used.

Interpretation of the Expected Mass Spectrum

The resulting mass spectrum is expected to show a molecular ion peak at m/z 186, although its intensity may be low due to the extensive fragmentation typical of EI. The base peak (the most intense peak) is likely to be the acylium ion at m/z 141, resulting from the loss of the ethoxy radical. Other significant peaks would correspond to further fragmentation of this ion, such as the peak at m/z 113 after the loss of carbon monoxide.

Table 2: Predicted Major Fragment Ions and Their Origins

| m/z | Proposed Structure/Formula | Origin |

| 186 | [C₇H₁₀N₂O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 141 | [C₅H₄N₂OS]⁺ | [M - •OCH₂CH₃]⁺ |

| 113 | [C₄H₄N₂S]⁺ | [M - •OCH₂CH₃ - CO]⁺ |

Conclusion

This technical guide has presented a theoretical yet comprehensive overview of the expected mass spectrometry fragmentation pattern of this compound. By applying fundamental principles of mass spectrometry, we have proposed the key fragmentation pathways and the resulting characteristic ions. The provided experimental protocol offers a practical approach for obtaining the actual mass spectrum. This information serves as a valuable resource for researchers in the pharmaceutical and chemical sciences, aiding in the structural elucidation and analytical characterization of this and related isothiazole compounds.

References

Introduction: Unveiling the Physicochemical Landscape of a Promising Isothiazole Derivative

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-amino-3-methylisothiazole-4-carboxylate for Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound belonging to the isothiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3] As with any potential active pharmaceutical ingredient (API), a thorough understanding of its fundamental physicochemical properties is paramount for successful drug development. This guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive framework for investigating the solubility and stability of this compound, laying the groundwork for its journey from a promising molecule to a viable therapeutic agent. The rationale behind each experimental choice is elucidated to provide not just a protocol, but a deeper understanding of the scientific principles at play.

Physicochemical Properties: A Snapshot

A preliminary assessment of the physicochemical properties of this compound provides a foundation for subsequent studies.

| Property | Value | Source |

| Molecular Formula | C7H10N2O2S | [4][5] |

| Molecular Weight | 186.23 g/mol | [5] |

| Melting Point | 111 °C | [4] |

| Boiling Point | 221.2±40.0 °C (Predicted) | [4] |

| Density | 1.283±0.06 g/cm3 (Predicted) | [4] |

| pKa | 6.40±0.50 (Predicted) | [4] |

The predicted pKa suggests that the compound's solubility will be pH-dependent, a critical factor to consider in formulation development.

Part 1: Solubility Assessment - The Gateway to Bioavailability

The solubility of an API is a critical determinant of its dissolution rate and, consequently, its bioavailability. A comprehensive solubility profile in various physiologically and pharmaceutically relevant media is therefore essential.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at ambient temperature.

Materials:

-

This compound

-

Purified Water

-

pH 1.2 HCl Buffer

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

pH 7.4 Phosphate Buffer

-

Ethanol

-

Propylene Glycol

-

Polyethylene Glycol 400 (PEG 400)

-

2 mL screw-cap vials

-

Orbital shaker

-

Centrifuge

-

Validated HPLC-UV method for quantification[6]

Procedure:

-

Add an excess amount of this compound to each of the 2 mL vials.

-

Add 1.5 mL of the respective solvent to each vial.

-

Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 48 hours to ensure equilibrium is reached.

-

After 48 hours, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to separate the undissolved solid.[6]

-

Carefully withdraw an aliquot of the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Data Presentation: Anticipated Solubility Profile

The following table presents a hypothetical but scientifically plausible solubility profile for this compound, based on its chemical structure.

| Solvent System | pH | Anticipated Solubility (mg/mL) | Rationale |

| Purified Water | ~7.0 | Low | The molecule has both polar (amino, ester) and non-polar (methyl, ethyl) groups, suggesting moderate aqueous solubility. |

| HCl Buffer | 1.2 | Higher | The amino group will be protonated at this pH, increasing the polarity and aqueous solubility. |

| Acetate Buffer | 4.5 | Moderate | Partial protonation of the amino group is expected, leading to solubility between that at pH 1.2 and 7.4. |

| Phosphate Buffer | 6.8 | Moderate | Approaching the predicted pKa, a significant portion of the molecule will be in its ionized form. |

| Phosphate Buffer | 7.4 | Low | Above the pKa, the molecule will be predominantly in its less soluble free base form. |

| Ethanol | High | The molecule is expected to be freely soluble in polar organic solvents. | |

| Propylene Glycol | High | Similar to ethanol, good solubility is anticipated in this common co-solvent. | |

| PEG 400 | High | PEG 400 is a good solvent for a wide range of organic molecules. |

Part 2: Stability Studies - Ensuring Safety and Efficacy Over Time

Stability testing is a non-negotiable aspect of drug development, providing critical information about how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7][8][9]

Forced Degradation Studies: A Proactive Approach to Understanding Degradation Pathways

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[10][11] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[8]

Caption: Workflow for forced degradation and stability studies.

1. Hydrolytic Degradation:

-

Acidic: Dissolve the API in 0.1 M HCl and heat at 80°C.[8]

-

Basic: Dissolve the API in 0.1 M NaOH and maintain at 60°C.

-

Neutral: Dissolve the API in purified water and heat at 80°C.

-

Rationale: These conditions simulate the potential for hydrolysis of the ester functional group and degradation of the isothiazole ring in different pH environments that the drug might encounter.

-

2. Oxidative Degradation:

-

Treat a solution of the API with 3% hydrogen peroxide at room temperature.

-

Rationale: This assesses the susceptibility of the molecule to oxidation, which could occur at the sulfur atom of the isothiazole ring or other electron-rich positions.

-

3. Photolytic Degradation:

-

Expose the solid API and a solution of the API to a light source according to ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).

4. Thermal Degradation:

-

Store the solid API in a controlled temperature oven at 80°C.

-

Rationale: This evaluates the solid-state thermal stability of the compound.

-

Sample Analysis: Samples from each stress condition should be analyzed at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[11]

Long-Term and Accelerated Stability Testing

Following the insights gained from forced degradation studies, a formal stability testing program should be initiated according to ICH Q1A(R2) guidelines.

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Part 3: The Analytical Cornerstone - Stability-Indicating Method Development

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the API concentration and the increase in degradation products. A reverse-phase HPLC method with UV detection is a common and robust choice.

Protocol: HPLC Method Development and Validation

1. Method Development:

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined from the UV spectrum of the API (e.g., the λmax).

-

Column Temperature: 30°C.

2. Method Validation (as per ICH Q2(R1)):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing stressed samples and ensuring the peak for the API is free from co-eluting peaks.

-

Linearity: Establish a linear relationship between the concentration of the API and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value by spiking a placebo with known amounts of the API.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Part 4: Unraveling Degradation - Potential Pathways and Products

Based on the chemical structure of this compound and the known reactivity of related compounds, several degradation pathways can be postulated.

References

- 1. researchgate.net [researchgate.net]

- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 34859-65-9 [amp.chemicalbook.com]

- 5. 34859-65-9 | this compound - Moldb [moldb.com]

- 6. d-nb.info [d-nb.info]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. rjptonline.org [rjptonline.org]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 12. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Theoretical and computational studies on Ethyl 5-amino-3-methylisothiazole-4-carboxylate

An In-Depth Technical Guide: Theoretical and Computational-Driven Analysis of Ethyl 5-amino-3-methylisothiazole-4-carboxylate: A Medicinal Chemistry Scaffold

Foreword: Bridging Predictive Science with Experimental Reality

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinical candidate is both an art and a science. It demands a synergistic interplay between empirical laboratory work and the predictive power of computational chemistry. This compound (EAMIC) represents such a scaffold—a member of the isothiazole family of heterocycles, which are renowned for their diverse biological activities, including anticancer, antibacterial, and immunological properties.[1][2][3][4] This guide moves beyond a simple recitation of facts; it provides a strategic framework for understanding EAMIC from the ground up. We will explore not only how to synthesize and characterize this molecule but why specific analytical and computational choices are made, demonstrating how theoretical predictions can illuminate and accelerate experimental research for professionals in the field.

Part 1: The Molecular Foundation - Synthesis and Empirical Characterization

The value of any computational model is fundamentally anchored to the accuracy of the experimental data it seeks to emulate. Therefore, a robust understanding of the synthesis and physicochemical properties of EAMIC is paramount.

The Molecule: Identity and Significance

EAMIC is a substituted isothiazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms in adjacent positions. This arrangement imparts distinct electronic and steric properties that make it a valuable building block in medicinal chemistry.

| Property | Value | Source |

| Chemical Name | This compound | [5][6] |

| CAS Number | 34859-65-9 | [5][7] |

| Molecular Formula | C₇H₁₀N₂O₂S | [5][6][7] |

| Molecular Weight | 186.23 g/mol | [5][6][7] |

| Appearance | Solid | [5] |

Its structure, featuring an amino group and an ethyl ester, provides two key reactive handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design.[1]

Synthesis Strategy: Rationale and Protocol

The construction of the isothiazole ring is a cornerstone of heterocyclic chemistry. A prevalent and effective method involves the oxidative cyclization of a β-iminothioamide precursor.[3][4] This approach is favored for its reliability and the accessibility of starting materials.

Experimental Protocol: Synthesis of EAMIC

-

Step 1: Formation of the β-ketothioamide. React ethyl acetoacetate with cyanamide in the presence of a base (e.g., sodium ethoxide) to form the corresponding enamine intermediate. Subsequent treatment with hydrogen sulfide or a similar sulfurating agent yields the β-ketothioamide.

-

Causality: This sequence efficiently builds the C-C-C(=S)-N backbone required for the final ring structure.

-

-

Step 2: Oxidative S-N Bond Formation. Dissolve the β-ketothioamide intermediate in a suitable solvent (e.g., ethanol). Add an oxidizing agent, such as hydrogen peroxide or chloramine-T, dropwise at a controlled temperature (0-10 °C).[3]

-

Causality: The oxidant facilitates the intramolecular cyclization by forming the crucial S-N bond, which defines the isothiazole ring. The choice of a mild oxidant prevents over-oxidation of the sulfur atom.

-

-

Step 3: Work-up and Purification. After the reaction is complete (monitored by TLC), neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography or recrystallization to yield pure EAMIC.

-

Self-Validation: The purity of the final compound must be confirmed by melting point analysis and spectroscopic methods (NMR, MS) as detailed below, ensuring the integrity of the starting material for any subsequent research.

-

Spectroscopic and Structural Profile

Unambiguous characterization is non-negotiable. The following techniques provide a comprehensive structural fingerprint of EAMIC, which will later serve as the benchmark for our computational models.

| Technique | Expected Result & Rationale |

| ¹H-NMR | - Ethyl Ester (CH₃): Triplet ~1.3 ppm. - Ethyl Ester (CH₂): Quartet ~4.2 ppm. - Ring Methyl (CH₃): Singlet ~2.5 ppm. - Amino (NH₂): Broad singlet ~5.0-6.0 ppm. The chemical shifts and splitting patterns are diagnostic for the ethyl carboxylate group and isolated methyl/amino protons.[8][9] |

| ¹³C-NMR | - Carbonyl (C=O): ~165-170 ppm. - Isothiazole Ring Carbons: ~100-160 ppm. - Aliphatic Carbons: ~14-60 ppm. The distinct chemical shift of the sp² hybridized carbonyl and ring carbons confirms the core structure. |

| FTIR | - N-H Stretch: Two bands ~3300-3450 cm⁻¹ (primary amine). - C=O Stretch: Strong band ~1680-1710 cm⁻¹ (conjugated ester). - C=N/C=C Stretch: Bands ~1550-1650 cm⁻¹. These frequencies confirm the key functional groups. The position of the C=O stretch indicates conjugation with the ring.[10] |

| Mass Spec. | [M+H]⁺: Expected at m/z 187.24. This provides definitive confirmation of the molecular weight and formula. |

| X-ray Crystal. | Although no public crystal structure exists, analysis of similar molecules suggests a planar isothiazole ring.[2][11] The crystal packing would likely be dominated by intermolecular N-H···O=C hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of another, forming stable chains or dimers.[11][12] The potential for polymorphism exists, which could impact solubility and bioavailability.[12] |

Part 2: The Predictive Framework - Computational and Theoretical Analysis

With a solid experimental foundation, we can now leverage computational tools to gain deeper insight into the electronic structure, reactivity, and biological potential of EAMIC. This section details the why and how of two powerful techniques: Density Functional Theory (DFT) and Molecular Docking.

Workflow 1: DFT for Structural and Spectroscopic Validation

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It allows us to predict geometries, energies, and spectroscopic properties with high accuracy, serving as an in silico validation of our experimental data.

Protocol: DFT Analysis of EAMIC

-

Model Building: Construct the 3D structure of EAMIC in a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311G(d,p)).[13]

-

Causality: This step finds the lowest energy conformation (the most stable 3D shape) of the molecule, which is crucial for all subsequent property calculations.

-

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry.

-

Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also predicts the IR spectrum, which can be directly compared to the experimental FTIR data.

-

-

NMR Calculation: Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry to predict ¹H and ¹³C NMR chemical shifts.[13]

-

Self-Validation: Comparing the calculated shifts to the experimental spectrum validates the accuracy of the computed electronic environment for each atom.

-

-

Electronic Analysis: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Causality: The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.[13] The spatial distribution of these orbitals shows where the molecule is most likely to act as an electron donor (HOMO) or acceptor (LUMO).

-

Workflow 2: Molecular Docking for Biological Target Identification

Given the known antibacterial potential of the isothiazole scaffold[3], molecular docking can be used to predict how EAMIC might bind to a specific bacterial protein target. This provides a hypothesis-driven approach to guide future biological testing.

Protocol: Molecular Docking of EAMIC

-

Ligand Preparation: Prepare the 3D structure of EAMIC, typically using the DFT-optimized geometry from Workflow 1. Assign appropriate charges and atom types.

-

Receptor Selection & Preparation: Select a relevant protein target. For example, β-ketoacyl-ACP synthase (FabH) is a key enzyme in bacterial fatty acid synthesis and a validated antibacterial target.[14] Obtain its crystal structure from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Binding Site Definition: Identify the active site of the enzyme and define a "grid box" that encompasses this volume. The docking algorithm will search for binding poses only within this space.

-

Causality: Focusing on the active site is computationally efficient and biologically relevant, as this is where natural substrates and inhibitors bind.

-

-

Docking Simulation: Run the docking algorithm (e.g., AutoDock).[15] It will systematically place the ligand (EAMIC) in the binding site in multiple conformations and score each pose based on a calculated binding energy.

-

Analysis: Analyze the top-ranked poses. The most important metrics are:

-

Binding Energy (kcal/mol): A more negative value suggests a more favorable binding interaction.

-

Key Interactions: Identify specific hydrogen bonds, hydrophobic interactions, or other contacts between EAMIC and the protein's amino acid residues.

-

Part 3: Synthesis of Findings and Future Outlook

The true power of this dual approach lies in synthesis. The DFT calculations provide confidence in our experimental characterization by accurately predicting spectroscopic signatures. This validated computational model then allows us to explore properties that are difficult to measure directly, such as orbital energies and charge distributions.

The molecular docking study, built upon the validated structure, generates a testable biological hypothesis. For instance, if docking reveals a strong hydrogen bond between the 5-amino group of EAMIC and a key aspartate residue in the enzyme's active site, this provides a clear rationale for the next step in drug development. The synthetic chemist can then design and create a small library of compounds where the amino group is acylated or alkylated, and these new derivatives can be tested experimentally.[1] The results of these tests—whether activity increases or decreases—feed back to refine the computational model, creating a powerful, iterative cycle of design, prediction, and validation.

This compound is more than a chemical curiosity; it is a platform for discovery. By integrating rigorous experimental work with insightful computational analysis, researchers can unlock its full potential, accelerating the development of novel therapeutics for pressing medical needs.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. This compound [cymitquimica.com]

- 6. This compound | CAS: 34859-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. mdpi.com [mdpi.com]

- 9. impactfactor.org [impactfactor.org]

- 10. mdpi.com [mdpi.com]

- 11. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. wjarr.com [wjarr.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to Quantum Chemical Calculations of Ethyl 5-amino-3-methylisothiazole-4-carboxylate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical framework for conducting quantum chemical calculations on Ethyl 5-amino-3-methylisothiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. As the demand for more efficient drug design methodologies grows, computational techniques like Density Functional Theory (DFT) and Hartree-Fock (HF) have become indispensable.[1][2] This document outlines the theoretical underpinnings and practical application of these methods to elucidate the electronic structure, reactivity, and spectroscopic properties of the title molecule. By detailing geometry optimization, vibrational analysis, and the examination of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP), this guide serves as a comprehensive resource for researchers aiming to leverage computational chemistry for rational drug design.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound belongs to the isothiazole class of heterocyclic compounds, which are integral scaffolds in a wide array of biologically active molecules.[3] Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for drug discovery and development. A thorough understanding of the molecule's electronic and structural properties is paramount for predicting its behavior in biological systems and for designing novel derivatives with enhanced therapeutic potential.

Quantum chemical calculations offer a powerful, non-empirical approach to investigate these properties at the atomic level.[4] By solving the Schrödinger equation for the molecule, we can obtain valuable insights into its geometry, stability, and reactivity. This guide will focus on the application of Density Functional Theory (DFT) and Hartree-Fock (HF) methods, two of the most widely used quantum mechanical approaches in computational chemistry.[5]

Theoretical and Computational Methodology

The successful application of quantum chemical calculations hinges on the appropriate selection of theoretical methods and basis sets.[6] This section details the rationale behind the chosen computational protocol for this compound.

Foundational Theories: Density Functional Theory (DFT) and Hartree-Fock (HF)

Density Functional Theory (DFT) has emerged as a popular method due to its balance of accuracy and computational efficiency.[1][2] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[7] The Kohn-Sham equations are then solved to obtain the electron density and, consequently, the energy of the system.[7] For this study, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed, as it has been shown to provide excellent results for a wide range of organic molecules.[6]

Hartree-Fock (HF) theory is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, it provides a good starting point for more advanced calculations and can yield reliable geometries for many molecules.[5] Comparing results from both DFT and HF methods can provide a more robust understanding of the system's properties.[5]

The Role of Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals.[8][9] The choice of basis set significantly impacts the accuracy of the calculation.[6][10] For a molecule like this compound, which contains second-row elements and lone pairs, a basis set that can adequately describe polarization and diffuse electron density is crucial.

The 6-311++G(d,p) basis set is recommended for this purpose. This is a split-valence triple-zeta basis set, meaning it uses three sets of functions to describe the valence electrons, providing greater flexibility.[8] The "++G" indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which allow for the description of non-spherical electron distributions.

Computational Workflow

The following workflow outlines the key steps in performing quantum chemical calculations on this compound.

Caption: A streamlined workflow for quantum chemical calculations.

Analysis of Molecular Properties

Once the geometry is optimized and confirmed to be a true minimum on the potential energy surface, a wealth of information about the molecule's properties can be extracted.

Optimized Molecular Geometry

The optimized geometry provides the most stable three-dimensional arrangement of the atoms in the molecule. Key bond lengths, bond angles, and dihedral angles should be tabulated and compared with available experimental data, if any. This comparison serves as a validation of the chosen computational method.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | DFT/B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |

|---|---|---|

| S1-N2 Bond Length (Å) | Value | Value |

| C3-N2 Bond Length (Å) | Value | Value |

| C4-C5 Bond Length (Å) | Value | Value |

| N2-C3-C4 Bond Angle (°) | Value | Value |

| C3-C4-C5-N5 Dihedral Angle (°) | Value | Value |

(Note: Replace "Value" with the actual calculated values from the output files.)

Vibrational Analysis

Vibrational frequency calculations serve two primary purposes. First, they confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[11] Second, the calculated vibrational spectra (IR and Raman) can be compared with experimental spectra to further validate the computational model.[6][12] Key vibrational modes, such as N-H stretches, C=O stretches, and ring vibrations, should be identified and assigned.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule.[13] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.[13] The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[14][15]

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap

| Parameter | DFT/B3LYP/6-311++G(d,p) (eV) | HF/6-311++G(d,p) (eV) |

|---|---|---|

| HOMO Energy | Value | Value |

| LUMO Energy | Value | Value |

| HOMO-LUMO Gap (ΔE) | Value | Value |

(Note: Replace "Value" with the actual calculated values.)

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack.[16][17][18] The MEP surface is typically color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP map can help identify potential sites for hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding.[19]

Step-by-Step Experimental Protocol for Quantum Chemical Calculations

This protocol assumes the use of the Gaussian software package.

-

Build the Molecule:

-

Use a molecular modeling program (e.g., GaussView) to construct the 3D structure of this compound.

-

Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

-

Prepare the Input File:

-

Create a Gaussian input file (.gjf or .com) with the following keywords in the route section:

-

For DFT: #p B3LYP/6-311++G(d,p) Opt Freq

-

For HF: #p HF/6-311++G(d,p) Opt Freq

-

-

The Opt keyword requests a geometry optimization, and the Freq keyword requests a vibrational frequency calculation.

-

Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

-

Paste the Cartesian coordinates of the molecule from the builder.

-

-

Run the Calculation:

-

Submit the input file to the Gaussian program.

-

Monitor the progress of the calculation.

-

-

Analyze the Output:

-

Open the output file (.log or .out) in a text editor or a visualization program.

-

Geometry Optimization: Search for "Optimized Parameters" to find the final bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies: Look for the "Frequencies" section. Ensure that there are no imaginary frequencies (indicated by negative values).[20]

-

HOMO-LUMO Energies: Search for "Alpha Orbital Energies" to find the energies of the molecular orbitals. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.

-

Molecular Electrostatic Potential: To visualize the MEP, you will typically need to generate a checkpoint file (.chk) and then use a visualization program to create the MEP surface.

-

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on this compound. By following the outlined methodologies, researchers can gain valuable insights into the electronic structure, reactivity, and spectroscopic properties of this important heterocyclic compound. The data obtained from these calculations can be instrumental in guiding the rational design of new isothiazole-based therapeutic agents with improved efficacy and safety profiles. The integration of computational chemistry into the drug discovery pipeline is a powerful strategy to accelerate the development of new medicines.[7]

References

- 1. longdom.org [longdom.org]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. sciencepub.net [sciencepub.net]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 9. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 10. researchgate.net [researchgate.net]

- 11. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]

- 12. blog.endaq.com [blog.endaq.com]

- 13. ossila.com [ossila.com]

- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 15. researchgate.net [researchgate.net]